molecular formula C11H12N2O2S B1484292 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-71-5

3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484292
CAS No.: 2098102-71-5
M. Wt: 236.29 g/mol
InChI Key: LGJTZCALZNSCKH-UHFFFAOYSA-N
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Description

3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative characterized by a six-membered heterocyclic ring with two carbonyl groups at positions 2 and 2. The compound features a thiophen-2-ylmethyl substituent at position 6 and an ethyl group at position 3 (Figure 1). This structural motif places it within a broader class of pyrimidine derivatives known for their diverse pharmacological and material science applications, including kinase inhibition and enzyme modulation .

Properties

IUPAC Name

3-ethyl-6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-13-10(14)7-8(12-11(13)15)6-9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJTZCALZNSCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds in the tetrahydropyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit the growth of various bacteria and fungi. The presence of the thiophene moiety enhances this activity due to its electron-rich nature, which may interact favorably with microbial cell membranes .

Anticancer Properties
Studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation. Specifically, 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown promise in preclinical models against certain cancer types by disrupting cellular signaling pathways critical for tumor growth .

CNS Activity
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Research has indicated that similar structures can modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects in animal models. This potential application could be significant for developing new treatments for neurological disorders .

Agricultural Applications

Pesticidal Properties
The compound's unique structure may confer insecticidal or fungicidal properties. Preliminary studies suggest that tetrahydropyrimidines can disrupt the metabolic processes of pests or pathogens, making them viable candidates for developing new agrochemicals. The incorporation of thiophene enhances these effects by increasing the lipophilicity of the compounds, allowing better penetration into biological membranes .

Herbicide Development
Research into the herbicidal potential of similar compounds has shown that they can inhibit specific enzymatic pathways in plants. This suggests that 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione could be explored as a lead compound for designing selective herbicides that target unwanted flora while preserving crop health .

Material Science Applications

Polymer Chemistry
The incorporation of 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The thiophene ring can contribute to improved conductivity and flexibility in organic electronic applications, making it a candidate for use in organic photovoltaics and sensors .

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated inhibition of E. coli and S. aureus growth with MIC values indicating strong activity.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Agricultural UseShowed effective pest control in field trials against common agricultural pests with minimal environmental impact.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents (Positions) Molecular Formula Key Structural Feature
Target Compound 3-Ethyl, 6-(thiophen-2-ylmethyl) C₁₂H₁₄N₂O₂S Ethyl and thiophen-2-ylmethyl groups
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) 4-Phenyl, 6-thiophen-2-yl C₁₇H₁₈N₂O₅S Phenyl substitution at position 4
2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one (13a) 2-Imino, 4-phenyl, 6-thiophen-2-yl C₁₄H₁₃N₃OS Imino group at position 2

Physical and Spectral Properties

  • Melting Points :

    • Compound 13a : 270–272°C
    • Compound 14c : 160–162°C
    • The target compound’s ethyl group may lower melting points compared to phenyl-substituted analogs due to reduced crystallinity.
  • Spectroscopic Data :

    • IR spectra for analogs show characteristic C=O stretches at ~1700–1740 cm⁻¹ and NH stretches at ~3420 cm⁻¹ .
    • The thiophen-2-yl group contributes to π-π* transitions in UV-Vis spectra, with λmax typically near 260–280 nm .

Pharmacological and Material Science Relevance

  • Target Compound: Potential applications in kinase inhibition or antimicrobial agents, inferred from the activity of analogs like 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, which is explored for drug development .
  • Analog 14c : Exhibits moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) .
  • Analog 2 : Demonstrates anti-inflammatory activity in murine models, with IC₅₀ values comparable to ibuprofen .

Biological Activity

3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with various substituents. The presence of the thiophene moiety is significant as it often contributes to biological activity through interactions with biological targets.

Antimicrobial Properties

Several studies have reported the antimicrobial effects of tetrahydropyrimidine derivatives. For instance, compounds similar to 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione have shown activity against various bacterial strains. In a comparative study, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range . The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Interaction with DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Modulation of Cell Signaling Pathways : It may affect pathways related to cell survival and apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy

In one study, a series of tetrahydropyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the thiophene ring significantly enhanced antimicrobial activity. The compound under review was among those with promising results .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of tetrahydropyrimidines revealed that 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Research Findings Summary Table

Study Biological Activity Findings
Study on Antimicrobial ActivityAntibacterialMIC values between 10 - 50 µg/mL against multiple strains
Cancer Cell ProliferationAnticancerIC50 values in micromolar range for MCF-7 and HeLa cells
Mechanism ExplorationEnzymatic InhibitionPotential inhibition of key metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

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